1,3-Dithiane-2-ethanol

概要

説明

1,3-Dithiane-2-ethanol is an organic compound characterized by a dithiane ring attached to an ethanol group. This compound is notable for its utility in organic synthesis, particularly as a protecting group for carbonyl compounds. The dithiane ring provides stability to the molecule, making it a valuable intermediate in various chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions: 1,3-Dithiane-2-ethanol can be synthesized through the reaction of 1,3-propanedithiol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as distillation or recrystallization to obtain a high-purity product.

化学反応の分析

Oxidation Reactions

The dithiane ring undergoes oxidation to form sulfoxides or sulfones, depending on the oxidizing agent and conditions. Mercury-based reagents and iodine-hydrogen peroxide systems are commonly employed for deprotection or controlled oxidation:

Key Findings :

-

Mercury(II) nitrate trihydrate (Hg(NO₃)₂·3H₂O) achieves faster deprotection than mercury(I) nitrate due to stronger oxidizing power .

-

Iodine-catalyzed H₂O₂ systems offer a non-toxic alternative for deprotection under mild conditions .

Reduction Reactions

The dithiane ring can be reduced to thiols or dithiols, while the hydroxyl group may remain intact or participate in further transformations:

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux | 1,3-Dithiolane-2-ethanol | 65% | |

| NaBH₄ | MeOH, 25°C | Thiol derivatives | 50–70% |

Mechanistic Insight :

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution with alkyl halides, sulfonates, or acylating agents:

Notable Applications :

-

Alkylation with benzenesulfonates proceeds via an ate-complex mechanism, enabling high yields without competitive elimination .

Alkylation via Lithiation

The Corey-Seebach reaction leverages lithiated 1,3-dithianes as acyl anion equivalents for ketone synthesis:

Mechanistic Highlights :

-

Lithiation with n-BuLi generates a stable 2-lithio-1,3-dithiane intermediate, which reacts with epoxides to form β-hydroxy ketones after hydrolysis .

-

Stereoselective additions to nitroalkenes are achieved using bifunctional organocatalysts .

Deprotection and Hydrolysis

Regeneration of carbonyl groups from dithiane-protected intermediates is critical in multistep syntheses:

| Method | Conditions | Efficiency | Reference |

|---|---|---|---|

| HgCl₂/H₂O | Aqueous HCl, reflux | Moderate | |

| DDQ | CH₂Cl₂, RT | High | |

| I₂/H₂O₂ | H₂O, SDS, RT | High |

Comparative Analysis :

科学的研究の応用

Organic Synthesis

1,3-Dithiane-2-ethanol is primarily utilized as a protecting group for carbonyl compounds. The dithiane ring forms a thioacetal with carbonyls, which can be selectively deprotected under specific conditions. This property is crucial in complex organic syntheses where multiple functional groups are present.

Key Reactions:

- Deprotection: Solid-state deprotection using reagents like mercury(II) nitrate has been reported to yield high efficiency and selectivity in converting thioacetals back to carbonyl compounds .

- Synthesis of Dithianes: The compound can be synthesized through the reaction of 1,3-propanedithiol with ethylene oxide in the presence of a base.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for the synthesis of biologically active molecules and pharmaceuticals. Its ability to stabilize reactive intermediates enhances the development of drug candidates.

Case Study:

A study demonstrated the use of 1,3-dithianes in synthesizing chiral β-substituted α-keto esters via organocatalytic methods. This approach highlights the compound's role in developing stereoselective reactions essential for pharmaceutical applications .

Material Science

The compound's unique properties extend to material science, where it is used in producing fine chemicals and advanced materials. Its application in creating polymers with specific functionalities has been explored.

Applications:

作用機序

The mechanism of action of 1,3-Dithiane-2-ethanol primarily involves its role as a protecting group. The dithiane ring stabilizes carbonyl compounds by forming a thioacetal, which can be selectively deprotected under specific conditions. This stability allows for the manipulation of other functional groups in the molecule without affecting the protected carbonyl group.

類似化合物との比較

1,3-Dithiolane: Similar to 1,3-Dithiane-2-ethanol but with a five-membered ring.

1,2-Ethanedithiol: A dithiol compound used in similar protecting group strategies.

2-Mercaptoethanol: Contains a thiol group and is used in various chemical syntheses.

Uniqueness: this compound is unique due to its six-membered dithiane ring, which provides greater stability compared to five-membered rings like 1,3-dithiolane. This stability makes it particularly useful in complex organic syntheses where selective protection and deprotection of carbonyl groups are required.

生物活性

1,3-Dithiane-2-ethanol is a compound of interest in medicinal chemistry and organic synthesis due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its antiviral properties, synthesis pathways, and applications in drug development.

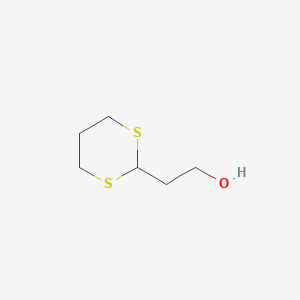

Chemical Structure and Properties

This compound is characterized by the presence of a dithiane ring, which contributes to its biological activity. The compound can be represented as follows:

This structure allows for various chemical reactions that can modify its biological properties.

Antiviral Activity

Research has demonstrated that several dithiane derivatives exhibit antiviral properties. A notable study investigated the antiviral activity of various dithiane compounds against the Sindbis virus. Among these, this compound was included in a broader analysis of dithianes tested for their ability to inhibit viral replication. The results indicated that while some derivatives were inactive, others showed promising activity:

| Compound | EC50 (μM) | Activity |

|---|---|---|

| This compound | 1000 | Low |

| Dithiane derivative 20 | 1000 | Low |

| Dithiane derivative 22 | 20 | High |

The compound exhibited low-level antiviral activity with an EC50 value of 1000 μM, indicating a need for further structural modifications to enhance its efficacy against viral pathogens .

Synthesis Pathways

The synthesis of this compound involves several methodologies that leverage its unique dithiane structure. A common approach includes the use of organocatalytic reactions that facilitate the formation of this compound from simpler precursors. For instance, a seven-step transformation has been documented to yield key intermediates for further synthetic applications .

Key Synthetic Steps:

- Formation of Dithiane Ring : Utilization of sulfur-based reagents to construct the dithiane framework.

- Alcohol Functionalization : Introduction of hydroxyl groups through reduction reactions.

- Purification : Employing chromatographic techniques to isolate pure this compound.

Case Studies

Several case studies highlight the application of this compound in drug synthesis and development:

- Antimuscarinic Agents : The compound serves as a precursor in synthesizing bladder-selective antimuscarinic agents like tolterodine. Its ability to act as a chiral building block allows for the creation of pharmacologically active compounds with improved selectivity .

- Natural Product Synthesis : The versatility of 1,3-dithiane derivatives has been demonstrated in the total synthesis of various natural products, showcasing their importance in developing new therapeutic agents .

特性

IUPAC Name |

2-(1,3-dithian-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS2/c7-3-2-6-8-4-1-5-9-6/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBACVTHKZMQAJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(SC1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80509622 | |

| Record name | 2-(1,3-Dithian-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14947-48-9 | |

| Record name | 2-(1,3-Dithian-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。